N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide
CAS No.: 89242-05-7
Cat. No.: VC15900511
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89242-05-7 |
|---|---|
| Molecular Formula | C18H16N2O |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | N,N-dimethyl-1-phenylisoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N2O/c1-20(2)18(21)16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-12H,1-2H3 |
| Standard InChI Key | ZXEJBIUBMVRYND-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide belongs to the isoquinoline family, a class of nitrogen-containing heterocycles known for their role in alkaloid biosynthesis and drug development. The compound’s structure integrates a phenyl ring at position 1 of the isoquinoline core, enhancing lipophilicity, and a dimethylcarboxamide group at position 3, which introduces hydrogen-bonding capabilities (Table 1).
Table 1: Key Identifiers of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide
| Property | Value |
|---|---|
| CAS Number | 89242-05-7 |
| Molecular Formula | |
| Molecular Weight | 276.3 g/mol |
| IUPAC Name | N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide |
The isoquinoline core’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the dimethylamino group enhances solubility in polar solvents. Comparative analysis with structurally related compounds, such as N-{4-[(6,7-dimethoxyquinolin-4-yl)oxy]-3-fluorophenyl}-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (CAS No. N/A), reveals that substitutions at position 3 significantly influence receptor binding affinity . For instance, the dimethylcarboxamide group in the target compound may sterically hinder interactions compared to bulkier substituents, potentially altering pharmacokinetic profiles .
Synthesis and Manufacturing
Industrial synthesis of N,N-Dimethyl-1-phenylisoquinoline-3-carboxamide typically involves multi-step reactions, though detailed protocols remain proprietary. General approaches for analogous isoquinoline carboxamides involve:
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Etherification and Amination: Starting materials such as chlorinated ketones undergo nucleophilic substitution with phenols or amines to introduce aryl or alkyl groups .
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Reduction and Methylation: Intermediate amines are reduced using agents like NaBH and subsequently methylated to form dimethylamino groups .
For example, a patent describing the synthesis of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine outlines a pathway involving KOH-mediated etherification, methylamine amination, and NaBH reduction . Adapting this methodology, the target compound could theoretically be synthesized via:
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Condensation of 3-chloro-1-phenylisoquinoline with dimethylamine under basic conditions.
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Carboxamide formation through coupling with a carboxylic acid derivative.
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain sparse. Predictive models suggest:
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LogP: ~3.2 (indicating moderate lipophilicity).
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Aqueous Solubility: <10 μg/mL at pH 7.4, necessitating formulation with co-solvents for in vivo studies.
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Stability: Susceptible to oxidative degradation at the isoquinoline core’s C-N bond under acidic conditions.
These properties align with those of bioactive isoquinolines, which often require structural stabilization via electron-donating substituents .
Research Findings and Future Directions
Current literature emphasizes the need for in vitro profiling to validate hypotheses derived from structural analogs. Priority areas include:
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Cytotoxicity Screening: Dose-response assays in cancer cell lines (e.g., T24 bladder carcinoma) .
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SAR Studies: Modifying the phenyl or dimethylcarboxamide groups to optimize binding to TSPO or kinase targets.
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Formulation Development: Addressing solubility limitations via prodrug strategies or nanoparticle encapsulation.
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